molecular formula C13H16N4O3S B7541125 2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid

2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid

Cat. No. B7541125
M. Wt: 308.36 g/mol
InChI Key: BEMOBCOYMABNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid, commonly known as DPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPTA is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DPTA has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
DPTA exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. DPTA has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DPTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPTA has been found to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DPTA in lab experiments is its ability to inhibit the activity of multiple enzymes and signaling pathways, making it a potentially effective therapeutic agent for a range of conditions. However, one limitation of using DPTA in lab experiments is its potential toxicity, as high doses of DPTA have been found to induce liver damage in animal models.

Future Directions

Further research is needed to fully understand the mechanism of action of DPTA and its potential therapeutic applications. Future studies could focus on optimizing the synthesis of DPTA and investigating its efficacy in clinical trials. Additionally, further research is needed to investigate the potential side effects of DPTA and to develop strategies to minimize its toxicity.

Synthesis Methods

DPTA can be synthesized using a variety of methods, including the reaction of 3-(3,5-dimethylpyrazol-1-yl)propanoic acid with thioamide, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 3-(3,5-dimethylpyrazol-1-yl)propanoic acid with thiosemicarbazide or thiourea, followed by oxidation with hydrogen peroxide or chloramine-T.

Scientific Research Applications

DPTA has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that DPTA can inhibit the growth of cancer cells and reduce inflammation in animal models. DPTA has also been investigated for its potential as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

2-[2-[3-(3,5-dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-5-9(2)17(16-8)4-3-11(18)15-13-14-10(7-21-13)6-12(19)20/h5,7H,3-4,6H2,1-2H3,(H,19,20)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMOBCOYMABNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=NC(=CS2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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